N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide
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Overview
Description
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is an organic compound belonging to the phthalimide family. Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a phthalimide core substituted with a 3-fluoro-4,5-dimethylbenzyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide typically involves the reaction of phthalic anhydride with 3-fluoro-4,5-dimethylbenzylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the phthalimide ring through a cyclization process. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through crystallization and filtration, followed by drying under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives
Scientific Research Applications
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of chlorophyll and heme, thereby exhibiting herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound with a simpler structure.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.
Thiazolidine-2,4-dione derivatives: Compounds with similar biological activities .
Uniqueness
N-(3-Fluoro-4,5-dimethylbenzyl)phthalimide is unique due to the presence of the 3-fluoro-4,5-dimethylbenzyl group, which imparts distinct chemical and physical properties. This substitution enhances its biological activity and makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-fluoro-4,5-dimethylphenyl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-10-7-12(8-15(18)11(10)2)9-19-16(20)13-5-3-4-6-14(13)17(19)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODCNRFOOUUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)F)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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